![molecular formula C14H16Cl3NO3 B12622215 {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid CAS No. 921598-18-7](/img/structure/B12622215.png)
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylacetic acid core substituted with a trichloroacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the trichloroacetamido intermediate. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include trichloroacetic acid, methylamine, and phenylacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
科学的研究の応用
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trichloroacetamido group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other phenylacetic acid derivatives and trichloroacetamido-substituted compounds. Examples include:
Phenylacetic acid: A simpler analog without the trichloroacetamido group.
Trichloroacetamide: A compound with similar functional groups but different overall structure.
Uniqueness
The uniqueness of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
921598-18-7 |
|---|---|
分子式 |
C14H16Cl3NO3 |
分子量 |
352.6 g/mol |
IUPAC名 |
2-[3-[2-methyl-2-[(2,2,2-trichloroacetyl)amino]propyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H16Cl3NO3/c1-13(2,18-12(21)14(15,16)17)8-10-5-3-4-9(6-10)7-11(19)20/h3-6H,7-8H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
CCHRBOFUGYWCLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


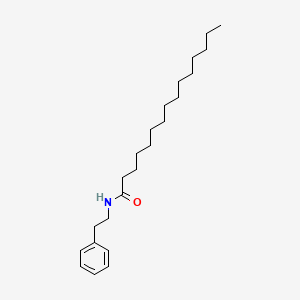
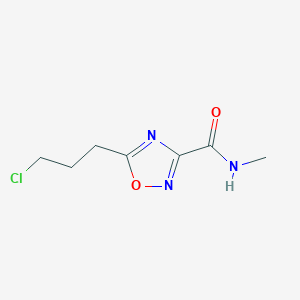

![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)

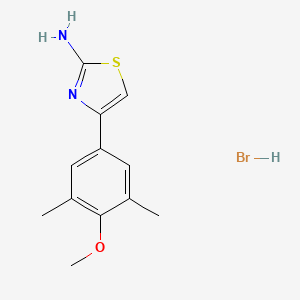

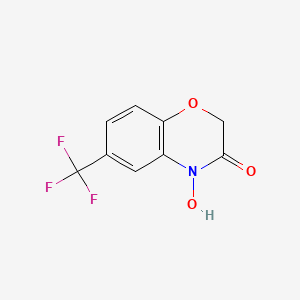
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
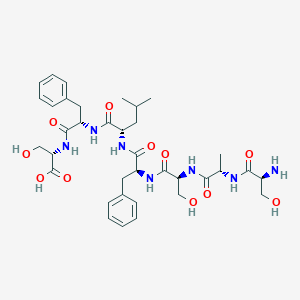
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
